1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester
Description
This compound is an ethyl ester derivative of a cyclopentene ring substituted with a 3-isopropyl group. The cyclopentene backbone introduces a reactive double bond, while the ethyl ester and isopropyl substituents influence steric and electronic properties. These features make it relevant in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals .
Properties
CAS No. |
820236-11-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3-propan-2-ylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-4-13-11(12)10-6-5-9(7-10)8(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
UNZDJDZBIPINLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(CC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Reaction Followed by Dieckmann Condensation
Procedure :
-
Phosphonate Intermediate Formation : A phosphonate compound (e.g., diethyl 3,3-dimethyl-1-butene-1,4-dicarboxylate) is generated via HWE reaction between a phosphonate anion and an aldehyde.
-
Z-Selective Olefination : The HWE reaction achieves >90% Z-selectivity, critical for subsequent cyclization.
-
Dieckmann Condensation : The diester undergoes intramolecular cyclization in the presence of a base (e.g., potassium tert-butoxide) at 0–25°C to form the cyclopentene core.
Example :
-
Starting Material: (E)-1,3,3-trimethyl-1-butene-1,4-dicarboxylate
-
Conditions: 0.1 M KOtBu in THF, 25°C, 12 h
Advantages :
Palladium-Catalyzed Cross-Coupling
Procedure :
-
Substrate Preparation : A bromocyclopentene carboxylate (e.g., ethyl 3-bromocyclopentene-1-carboxylate) is reacted with isopropylzinc bromide.
-
Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) and XPhos (10 mol%) in THF at 90°C.
-
Workup : Purification via column chromatography yields the target compound.
Example :
-
Starting Material: Ethyl 3-bromocyclopentene-1-carboxylate (CAS 64229-80-7)
-
Conditions: 90°C, 4 h, inert atmosphere
Advantages :
Ring Contraction via Favorskii Rearrangement
Procedure :
-
Diketone Synthesis : A cyclohexane-1,2-dione derivative is treated with hydrazine to form a hydrazone.
-
Favorskii Rearrangement : The hydrazone undergoes base-mediated contraction (e.g., NaOH/EtOH) to yield a cyclopentanecarboxylate.
-
Functionalization : The intermediate is alkylated with isopropyl iodide and esterified.
Example :
-
Starting Material: 3,3,6,6-Tetramethylcyclohexane-1,2-dione
-
Conditions: 1. Hydrazine, EtOH, 80°C; 2. NaOH, H2O, 100°C
Advantages :
Oxidative Cyclization of Substituted Dicarboxylates
Procedure :
-
Substrate Preparation : 5-Formylvaleric acid ethyl ester is heated over an oxidic catalyst (e.g., TiO2/SiO2).
-
Cyclization : Thermal treatment at 250–300°C induces simultaneous decarboxylation and ring formation.
-
Isopropylation : The cyclopentene intermediate is alkylated via Friedel-Crafts reaction.
Example :
Advantages :
Comparative Analysis of Methods
Critical Reaction Parameters
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Synthesis and Production
The synthesis of 1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol under reflux conditions. In industrial settings, continuous flow reactors are often employed to optimize production efficiency and yield.
Scientific Research Applications
Organic Synthesis :
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biological Studies :
The compound is used in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The hydrolysis products can interact with biological targets, providing insights into enzyme mechanisms and potential pharmacological effects .
Material Science :
In materials science, it is utilized in the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into various polymer matrices, enhancing material properties such as elasticity and thermal stability .
Case Study 1: Enzyme Interactions
A study explored the hydrolysis of this compound by various esterases. The results indicated that different enzymes exhibited varying rates of hydrolysis, suggesting potential applications in enzyme engineering and biocatalysis .
Case Study 2: Material Development
Research on incorporating this compound into polymer formulations demonstrated improved mechanical properties compared to traditional materials. This finding supports its application in developing high-performance materials for industrial uses .
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester involves its interaction with various molecular targets, depending on the specific application. In biological systems, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Methyl Ester Analog: 1-Cyclopentene-1-carboxylic acid, 5-(1-methylethyl)-, methyl ester
- Structure : Cyclopentene ring with a methyl ester at position 1 and isopropyl at position 3.
- Molecular Formula : C₁₀H₁₆O₂.
- Molecular Weight : 168.23 g/mol.
- Key Differences : The methyl ester reduces molecular weight (vs. ethyl ester) and alters solubility. The positional isomerism (isopropyl at C5 vs. C3) affects steric interactions and reactivity in ring-opening or cycloaddition reactions .
Cyclopentane Derivative: Cyclopentane-1-carboxylic acid, 1-ethyl, methyl ester
- Structure : Saturated cyclopentane ring with ethyl and methyl ester groups.
- Molecular Formula : C₉H₁₆O₂.
- Molecular Weight : 156.22 g/mol.
- Key Differences : The absence of a double bond eliminates conjugation, reducing reactivity toward electrophilic additions. The ethyl substituent increases hydrophobicity compared to smaller alkyl groups .
Cyclohexene Analog: Ethyl 3-Cyclohexene-1-carboxylate
- Structure : Ethyl ester on a cyclohexene ring.
- Molecular Formula : C₉H₁₄O₂.
- Molecular Weight : 154.21 g/mol.
- Key Differences: The larger cyclohexene ring increases steric bulk and may reduce ring strain compared to cyclopentene derivatives. This impacts boiling points and solubility in nonpolar solvents .
Functional Group Variations
Ethyl vs. Methyl Esters
- Ethyl Esters : Higher molecular weight (e.g., target compound ~182.26 g/mol vs. methyl analog ~168.23 g/mol) and lower polarity, enhancing solubility in organic solvents.
- Methyl Esters : Lower boiling points and higher volatility, making them preferable in gas-phase reactions .
Substituent Position
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Table 2: Key Reactivity Differences
| Feature | Target Compound | Methyl Ester Analog | Cyclopentane Derivative |
|---|---|---|---|
| Double Bond Reactivity | High (Diels-Alder) | High | None (saturated ring) |
| Ester Hydrolysis Rate | Moderate (ethyl) | Faster (methyl) | Moderate |
| Steric Hindrance | Moderate (3-isopropyl) | Low (5-isopropyl) | High (ethyl substituent) |
Biological Activity
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester (CAS No. 820236-11-1) is an organic compound characterized by its unique cyclopentene structure combined with a carboxylic acid and an ethyl ester group. This compound has garnered attention for its potential biological activities, including its roles in enzyme interactions and as a precursor in the synthesis of various organic molecules.
The molecular formula for this compound is C11H18O2, with a molecular weight of 182.26 g/mol. Its structure includes a cyclopentene ring and functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS No. | 820236-11-1 |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | Ethyl 3-propan-2-ylcyclopentene-1-carboxylate |
| InChI Key | UNZDJDZBIPINLI-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its hydrolysis by esterases in biological systems. This reaction yields the corresponding carboxylic acid and alcohol, which can interact with various biological targets. The hydrolysis products may exhibit distinct pharmacological properties that contribute to the compound's overall biological effects.
Biological Activities
Research on the biological activities of this compound is limited but suggests several potential areas of interest:
1. Enzyme Interactions:
The compound can serve as a substrate for enzymes involved in ester hydrolysis. This property is significant in studies related to metabolic pathways and enzyme kinetics.
2. Antioxidant Activity:
Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which could be explored further for applications in food preservation and health supplements.
3. Antimicrobial Properties:
While direct studies on this specific compound are scarce, related esters have shown antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:
- Antioxidant Studies: Research has highlighted that compounds with similar structural motifs exhibit free radical scavenging activities. For instance, certain cyclopentene derivatives demonstrated significant antioxidant capabilities when tested against DPPH radicals .
- Antimicrobial Studies: Related esters have been evaluated for their antimicrobial efficacy. For example, studies on plant extracts containing similar compounds showed effectiveness against bacteria such as Neisseria gonorrhoeae and Candida albicans .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Cyclopentene-1-carboxylic acid | Lacks ethyl ester group | Limited activity |
| Ethyl 3-(1-methylethyl)-cyclopentene-1-carboxylate | Contains ethyl ester | Potential antioxidant and antimicrobial properties |
| Cyclopentene derivatives | Varies in functional groups | Diverse biological activities observed |
Q & A
Q. What are the established synthetic pathways for 1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester?
- Methodological Answer : A two-step synthesis is commonly employed:
Oxidation : Start with a cyclopentene precursor (e.g., 1-cyclopentene-1-carboxaldehyde) using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Evidence from related compounds highlights the need to control solvent polarity to avoid co-evaporation losses .
Esterification : React the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux. For sterically hindered derivatives like the 3-(1-methylethyl) group, prolonged reaction times or elevated temperatures may improve yields.
Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize isolation steps.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify substituents on the cyclopentene ring (e.g., isopropyl group at position 3) through splitting patterns and coupling constants. For example, the ethyl ester group typically appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.1–4.3 ppm) .
- ¹³C NMR : Confirm the ester carbonyl (δ ~165–175 ppm) and cyclopentene carbons (δ ~120–140 ppm for sp² carbons).
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and cyclopentene C=C stretching (~1650 cm⁻¹) bands .
- GC-MS : Use retention time and fragmentation patterns (e.g., loss of ethyl or isopropyl groups) for identity confirmation .
Q. What role do the functional groups play in determining reactivity?
- Methodological Answer :
- Ethyl Ester : Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., hydrolysis or aminolysis).
- Cyclopentene Ring : The strained double bond participates in cycloaddition reactions (e.g., Diels-Alder). Steric effects from the 3-(1-methylethyl) group may slow reactivity compared to unsubstituted analogs .
- Comparative Analysis : Chloro-substituted analogs (e.g., 2-chloro derivatives) exhibit higher electrophilicity, suggesting substituent electronic effects significantly modulate reactivity .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Use deuterium labeling or in-situ FTIR to track intermediates in ester hydrolysis or cycloadditions.
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance reaction rates. For example, bulky catalysts may mitigate steric hindrance from the isopropyl group .
- Computational Modeling : Employ DFT calculations to map transition states and identify rate-limiting steps.
Q. What computational approaches predict the compound’s behavior in asymmetric synthesis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions between the cyclopentene ring and chiral catalysts (e.g., BINOL-based systems) to predict enantioselectivity.
- Docking Studies : Model the compound’s binding affinity with enzymes (e.g., lipases for kinetic resolution) using software like AutoDock .
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., ester carbonyl) to guide reagent selection for nucleophilic attacks .
Q. How can contradictory data on regioselectivity in cycloaddition reactions be resolved?
- Methodological Answer :
- Cross-Validation : Replicate reported conditions (e.g., solvent, temperature) and characterize products via XRD or NOE NMR to confirm regiochemistry.
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., cycloheptene derivatives) to identify trends in steric/electronic effects .
- Advanced Chromatography : Use chiral HPLC to separate diastereomers and quantify regioselectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
